1-(2-Fluorophenyl)cyclopropanemethanamine
Overview
Description
1-(2-Fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . It is a cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopropanemethanamine typically involves the cyclopropanation of 2-fluorophenyl derivatives. One common method includes the reaction of 2-fluorophenylcyclopropyl ketone with amines under specific conditions . The preparation method involves dissolving 2-(2-fluorophenyl)-1-cyclopropylethanone in a solvent, adding radical initiators and halogenated hydantoin, and conducting the reaction under light irradiation . This method is advantageous due to its moderate reaction conditions, high yield, and suitability for large-scale industrial production .
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropanemethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. It is known to affect the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclopropanemethanamine: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-(2-Chlorophenyl)cyclopropanemethanamine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLHMJLSKPXLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273329 | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-63-5 | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2-fluorophenyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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